molecular formula C6H15O2PS2 B091852 O,O-Diisopropyl dithiophosphate CAS No. 107-56-2

O,O-Diisopropyl dithiophosphate

Cat. No.: B091852
CAS No.: 107-56-2
M. Wt: 214.3 g/mol
InChI Key: SZXCCXFNQHQRGF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

O,O-Diisopropyl dithiophosphate is a chemical compound that has been used industrially in mining operations, particularly for ore extraction It is known that the compound is subject to various toxicity tests, including in vitro gene mutation study in bacteria, short-term toxicity testing on aquatic invertebrates, and growth inhibition study on aquatic plants . These tests suggest that the compound may interact with biological systems at the genetic and cellular levels.

Mode of Action

It has been observed that the compound interacts with certain nitriles of carboxylic acids, leading to the formation of unstable imidoyldithiophosphates . These intermediates can rearrange to form phosphorylated thioamides . This suggests that the compound may interact with its targets through a series of complex chemical reactions.

Biochemical Pathways

The formation of phosphorylated thioamides suggests that the compound may influence pathways involving these molecules

Result of Action

It has been observed that the compound’s interaction with certain nitriles of carboxylic acids leads to the formation of unstable imidoyldithiophosphates, which can rearrange to form phosphorylated thioamides . This suggests that the compound may induce changes at the molecular and cellular levels.

Action Environment

The action environment of this compound can influence its efficacy and stability. The compound is used industrially in mining operations, suggesting that it may be stable under various environmental conditions . .

Biochemical Analysis

Biochemical Properties

O,O-Diisopropyl dithiophosphate is known to interact with various biomolecules. For instance, it has been found to form bioactive salts with nitrogen-containing biomolecules

Cellular Effects

It has been suggested that dithiophosphates can induce redox conversions of reduced and oxidized glutathione . This suggests that this compound may have potential effects on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It has been suggested that dithiophosphates can act as redox modifiers for glutathione, releasing hydrogen sulfide and inducing biorelevant redox conversions of thiol/disulfide groups

Temporal Effects in Laboratory Settings

Information on the temporal effects of this compound in laboratory settings is limited. It has been reported that dithiophosphates can persist against immediate dissociation in an aqueous solution, undergoing hydrolysis and in situ thiol-disulfide conversions .

Dosage Effects in Animal Models

Currently, there is limited information available on the dosage effects of this compound in animal models. It has been reported that this compound can cause necrosis in mouse tails when immersed .

Preparation Methods

Synthetic Routes and Reaction Conditions: O,O-Diisopropyl dithiophosphate can be synthesized through the reaction of phosphorus pentasulfide with isopropanol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:

P2S5+4(CH3)2CHOH2(CH3)2CHOP(S)S2+H2SP_2S_5 + 4 (CH_3)_2CHOH \rightarrow 2 (CH_3)_2CHOP(S)S_2 + H_2S P2​S5​+4(CH3​)2​CHOH→2(CH3​)2​CHOP(S)S2​+H2​S

This reaction involves the substitution of the hydroxyl groups in isopropanol with the dithiophosphate group, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: O,O-Diisopropyl dithiophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: O,O-Diisopropyl dithiophosphate is unique due to its specific alkyl groups, which confer distinct physical and chemical properties. Its stability and effectiveness as a flotation collector and lubricant additive make it a valuable

Properties

IUPAC Name

di(propan-2-yloxy)-sulfanyl-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H15O2PS2/c1-5(2)7-9(10,11)8-6(3)4/h5-6H,1-4H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXCCXFNQHQRGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=S)(OC(C)C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O2PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15874-48-3 (Sb salt), 27205-99-8 (hydrochloride salt), 2929-95-5 (zinc salt), 7481-27-8 (copper salt)
Record name O,O-Diisopropyl dithiophosphate
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DSSTOX Substance ID

DTXSID3026770
Record name Isopropyl phosphorodithioate
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Molecular Weight

214.3 g/mol
Source PubChem
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CAS No.

107-56-2
Record name O,O-Bis(1-methylethyl) phosphorodithioate
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Record name O,O-Diisopropyl dithiophosphate
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Record name Isopropyl aerofloat
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Record name Phosphorodithioic acid, O,O-bis(1-methylethyl) ester
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Record name Isopropyl phosphorodithioate
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Record name O,O-diisopropyl hydrogen dithiophosphate
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Record name O,O-DIISOPROPYL DITHIOPHOSPHATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure of O,O-Diisopropyl dithiophosphate and how is it characterized?

A1: this compound (often abbreviated as iPr2dtp) exists as a dimer in its crystal structure, with two diisopropyl dithiophosphate groups linked by an S—S bond. [] The two diisopropyl dithiophosphate groups are parallel to each other and trans-oriented with respect to the P=S bonds. [] The crystal structure belongs to the triclinic system with the space group P1. []

Q2: What is known about the coordination chemistry of this compound with metal ions?

A2: this compound acts as a bidentate ligand, coordinating to metal ions through its sulfur atoms. Research shows it can form complexes with various lanthanides like Gadolinium, Terbium, Dysprosium, Erbium, and Ytterbium. [] In these complexes, the lanthanide ion is typically hepta-coordinated in a pentagonal bipyramidal geometry, with four sulfur atoms from two iPr2dtp ligands and one oxygen atom from a co-ligand occupying the equatorial positions. [] It also forms complexes with Nickel(II), where it coordinates through the sulfur atoms and creates octahedral complexes with co-ligands like imidazole. [, ]

Q3: Has this compound been used to synthesize mixed-ligand complexes?

A4: Yes, researchers have successfully synthesized mixed-ligand complexes containing this compound and other ligands. For instance, complexes with dimethyl sulfoxide (DMSO) have been reported for Lanthanum and Europium. [] Depending on the specific lanthanide and stoichiometry, the resulting complexes exhibit different coordination numbers and geometries. [] Another example includes the synthesis of a mixed-ligand complex with Lanthanum(III), this compound, and N,N-dimethylacetamide. []

Q4: Are there any known adducts formed between this compound complexes and pyridine?

A5: Yes, studies have reported the synthesis and structural characterization of adducts formed between bis(O,O′-diisopropyl dithiophosphato) metal complexes and pyridine. [, ] Specifically, adducts with Nickel(II) and Cadmium(II) have been investigated, but further details on their properties and applications were not available in the abstracts provided.

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